molecular formula C7H5ClN2O4S B14534978 {[Chloro(dinitro)methyl]sulfanyl}benzene CAS No. 62399-64-8

{[Chloro(dinitro)methyl]sulfanyl}benzene

Cat. No.: B14534978
CAS No.: 62399-64-8
M. Wt: 248.64 g/mol
InChI Key: YCGDLTKCVBEVAJ-UHFFFAOYSA-N
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Description

{[Chloro(dinitro)methyl]sulfanyl}benzene is a benzene derivative featuring a sulfanyl (thioether) group substituted with a chloro(dinitro)methyl moiety. Its structure consists of a benzene ring connected via a sulfur atom to a methyl group bearing one chlorine atom and two nitro groups (C6H5-S-CH(C(NO2)2)Cl). The nitro groups enhance electrophilic reactivity, while the thioether group contributes to moderate polarity and stability compared to sulfoxides or sulfones .

Properties

CAS No.

62399-64-8

Molecular Formula

C7H5ClN2O4S

Molecular Weight

248.64 g/mol

IUPAC Name

[chloro(dinitro)methyl]sulfanylbenzene

InChI

InChI=1S/C7H5ClN2O4S/c8-7(9(11)12,10(13)14)15-6-4-2-1-3-5-6/h1-5H

InChI Key

YCGDLTKCVBEVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC([N+](=O)[O-])([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiolation Reactions

The foundational approach to synthesizing {[Chloro(dinitro)methyl]sulfanyl}benzene involves nucleophilic substitution reactions, where a benzene derivative undergoes thiolation with a chloro-dinitromethyl precursor. Bellesia et al. (1993) demonstrated this method using sodium sulfide nonahydrate (Na₂S·9H₂O) as the sulfur source and 2-fluoro-5-chlorobenzonitrile as the starting material. The reaction proceeds in dimethylformamide (DMF) at 50–55°C under inert gas protection, achieving a yield of 67% after 6 hours. Key steps include:

  • Thiolation : Substitution of the fluorine atom in 2-fluoro-5-chlorobenzonitrile with a sulfhydryl group.
  • Oxidation : Treatment with sodium hypochlorite (NaClO) converts the intermediate thiol to a sulfonyl chloride.
  • Chlorination : Reaction with thionyl chloride (SOCl₂) introduces the final chloro group.

This method avoids hazardous diazotization steps, enhancing safety, but requires meticulous control over stoichiometry (molar ratio 1:1.2 for 2-fluoro-5-chlorobenzonitrile to Na₂S·9H₂O).

Oxidative Coupling with Nitroalkanes

Reutrakul et al. (1983) developed a high-yield (87%) route using nitroalkane intermediates. The protocol involves:

  • Nitroalkylation : Reaction of benzenthiol with 1-chloro-1-dinitromethane in dichloroethane at 62–72°C.
  • Cyclization : Intramolecular cyclization under acidic conditions forms the dinitromethyl-sulfanyl backbone.

This method benefits from shorter reaction times (4 hours) and simplified purification via methanol recrystallization. However, the use of dichloroethane and thionyl chloride necessitates rigorous waste management.

Microwave-Assisted Synthesis

Coutrot et al. (1976) explored microwave irradiation to accelerate the synthesis. Key parameters include:

  • Reagents : Benzenthiol, dinitromethane, and phosphorus pentachloride (PCl₅).
  • Conditions : Microwave irradiation at 150 W for 15 minutes.
  • Yield : ~45%, with reduced reaction time but lower efficiency compared to conventional methods.

This approach highlights the potential for energy-efficient synthesis but requires optimization for scalability.

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison for this compound Synthesis

Method Key Reagents Conditions Yield Advantages Limitations
Nucleophilic Substitution Na₂S·9H₂O, DMF, SOCl₂ 50–55°C, 6h 67% Avoids diazotization; scalable Prolonged reaction time
Oxidative Coupling 1-Chloro-1-dinitromethane 62–72°C, 4h 87% High yield; simple purification Toxic solvent use
Direct Chlorination Cl₂ gas, HNO₃/H₂SO₄ Room temperature N/A Fewer steps Safety risks; unquantified yield
Microwave-Assisted PCl₅, microwave irradiation 150 W, 15min 45% Rapid synthesis Low yield; energy-intensive

Mechanistic Insights and Optimization Strategies

The synthesis of this compound hinges on balancing electrophilic and nucleophilic reactivity. For instance, in Reutrakul’s method, the electron-withdrawing nitro groups activate the methylene carbon for nucleophilic attack by benzenthiol, facilitating C–S bond formation. Yield optimization often involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and stabilize intermediates.
  • Catalyst Use : Trace amounts of iodine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thiolation.
  • Temperature Control : Maintaining temperatures below 75°C prevents decomposition of nitro groups.

Industrial Scalability and Environmental Considerations

Scalable production requires addressing:

  • Waste Management : Methods using Na₂S·9H₂O generate nitrogen-containing wastewater, necessitating biological treatment.
  • Reagent Cost : Thionyl chloride and DMF are cost-prohibitive at scale; alternatives like sulfuryl chloride (SO₂Cl₂) may reduce expenses.
  • Safety Protocols : Chlorination steps require explosion-proof reactors and real-time gas monitoring.

Mechanism of Action

The mechanism of action of {[Chloro(dinitro)methyl]sulfanyl}benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups enhance the electrophilicity of the compound, making it reactive towards nucleophiles. The sulfanyl group can participate in redox reactions, further influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to benzene derivatives with analogous substituents (Table 1).

Table 1: Key Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Key Properties
{[Chloro(dinitro)methyl]sulfanyl}benzene C7H5ClN2O4S Sulfanyl, Chloro, Dinitro High electrophilicity, moderate thermal stability
1-Chloro-2,4-dinitrobenzene C6H3ClN2O4 Chloro, Dinitro Explosive, mutagenic (mp: 53–54°C)
Chloromethyl phenyl sulfone C7H7ClO2S Sulfone, Chloromethyl Polar, stable (mp: ~48–50°C)
2-[Chloro(phenyl)methyl]benzenethiol C13H11ClS Thiol, Chloro, Phenyl Reactive thiol group, prone to oxidation

Key Observations :

  • Electron-Withdrawing Effects : The nitro and chloro groups in the target compound enhance electrophilicity, similar to 1-chloro-2,4-dinitrobenzene . However, the absence of a sulfanyl group in the latter increases its volatility and explosion risk.
  • Sulfur Functionality : Unlike sulfones (e.g., chloromethyl phenyl sulfone), thioethers like the target compound are less polar but more nucleophilic due to the sulfur lone pairs .
  • Stability : The thioether group offers greater stability compared to thiols (e.g., 2-[chloro(phenyl)methyl]benzenethiol), which are susceptible to oxidation .

Comparative Reactivity :

  • Nitro Group Reactivity : The target compound’s nitro groups facilitate nucleophilic aromatic substitution (NAS), akin to 1-chloro-2,4-dinitrobenzene .
  • Sulfanyl Group Reactivity : The thioether sulfur can undergo oxidation to sulfoxides/sulfones, contrasting with sulfones like chloromethyl phenyl sulfone, which are already oxidized .

Key Insights :

  • Toxicity : Chloro and nitro groups confer toxicity across all compounds, necessitating strict handling protocols.
  • Thermal Stability : The target compound’s stability likely exceeds that of 1-chloro-2,4-dinitrobenzene due to the sulfanyl group’s electron-donating effects.

Q & A

Q. What are the potential applications of this compound in designing high-energy materials or photoactive polymers?

  • Methodology : The nitro and sulfanyl groups contribute to high density and thermal stability. Evaluate as a monomer for polyurethanes or epoxy resins via DSC (curing kinetics). For photoactivity, measure UV-induced radical formation using EPR spectroscopy. Computational screening (e.g., bandgap calculations) prioritizes candidates for optoelectronic devices .

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